molecular formula C21H16N4O2 B15080168 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-88-7

2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15080168
CAS No.: 114991-88-7
M. Wt: 356.4 g/mol
InChI Key: LMVUPWLGKIVNGY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as palladium in oxidative cyclization or reductive cyclization processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

Comparison with Similar Compounds

  • Phenazine-1-carboxylic acid
  • Pyocyanin
  • Clofazimine

Comparison: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern on the phenazine core, which imparts distinct biological activities. Compared to phenazine-1-carboxylic acid and pyocyanin, it has enhanced antitumor properties due to its ability to intercalate into DNA more effectively . Clofazimine, another phenazine derivative, is primarily used as an antituberculosis agent, whereas this compound has broader antimicrobial and antitumor applications .

Properties

CAS No.

114991-88-7

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C21H16N4O2/c1-26-19-8-7-12(9-20(19)27-2)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22H,1-2H3

InChI Key

LMVUPWLGKIVNGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Origin of Product

United States

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